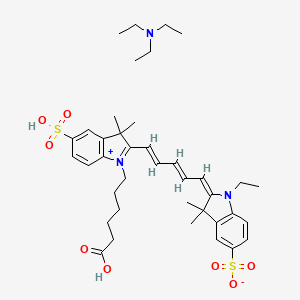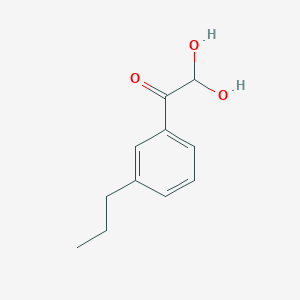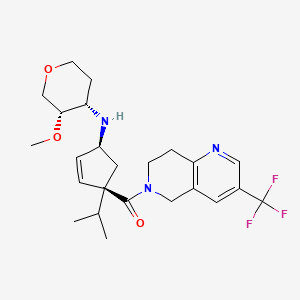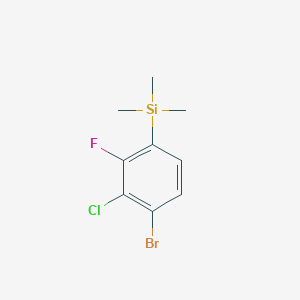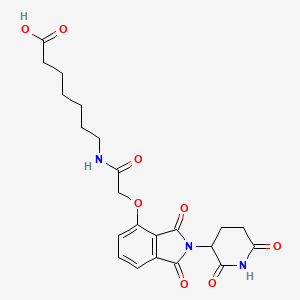
Thalidomide-O-acetamido-C6-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-C6-acid is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C6-acid involves the conjugation of thalidomide with an acetamido group and a C6 linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group, such as an azide or an amine.
Linker Attachment: A C6 linker is then attached to the activated thalidomide through a series of chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Acetamido Group Addition: Finally, an acetamido group is introduced to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
化学反应分析
Types of Reactions: Thalidomide-O-acetamido-C6-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thalidomide core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be used for different therapeutic applications .
科学研究应用
Thalidomide-O-acetamido-C6-acid has a wide range of scientific research applications:
Chemistry: It is used in the development of novel chemical probes and as a building block for more complex molecules.
Biology: The compound is employed in studying protein-protein interactions and cellular pathways.
Medicine: this compound is used in drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry: The compound is utilized in the production of pharmaceuticals and as a research tool in various industrial applications
作用机制
Thalidomide-O-acetamido-C6-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The compound modulates various cellular pathways, including those involved in inflammation, angiogenesis, and immune response .
相似化合物的比较
Thalidomide: The parent compound known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and immunomodulatory effects
Uniqueness: Thalidomide-O-acetamido-C6-acid is unique due to its specific structure, which allows for targeted protein degradation through the PROTAC technology. This makes it a valuable tool in drug discovery and therapeutic applications .
属性
分子式 |
C22H25N3O8 |
|---|---|
分子量 |
459.4 g/mol |
IUPAC 名称 |
7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptanoic acid |
InChI |
InChI=1S/C22H25N3O8/c26-16-10-9-14(20(30)24-16)25-21(31)13-6-5-7-15(19(13)22(25)32)33-12-17(27)23-11-4-2-1-3-8-18(28)29/h5-7,14H,1-4,8-12H2,(H,23,27)(H,28,29)(H,24,26,30) |
InChI 键 |
WOLLRZHSUPHKGE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
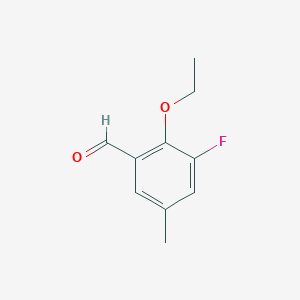

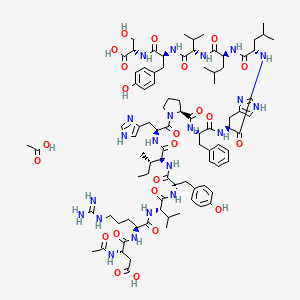
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
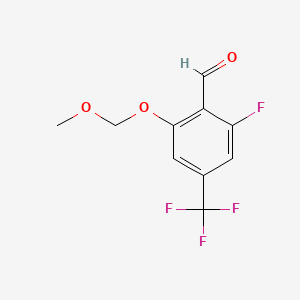

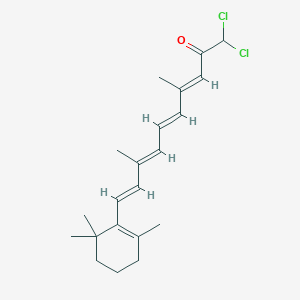
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)

